molecular formula C16H13NO3S B11348780 2,3-Dimethylphenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate

2,3-Dimethylphenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate

Cat. No.: B11348780
M. Wt: 299.3 g/mol
InChI Key: PLZGSICOYFSMQS-UHFFFAOYSA-N
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Description

2,3-Dimethylphenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylphenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylphenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

2,3-Dimethylphenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethylphenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-thiophenecarboxylic acid share structural similarities.

    Oxazole Derivatives: Compounds such as 2-phenyl-1,2-oxazole and 4,5-dimethyl-1,2-oxazole.

Uniqueness

2,3-Dimethylphenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate is unique due to its combination of a dimethylphenyl group, a thiophene ring, and an oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H13NO3S

Molecular Weight

299.3 g/mol

IUPAC Name

(2,3-dimethylphenyl) 5-thiophen-2-yl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C16H13NO3S/c1-10-5-3-6-13(11(10)2)19-16(18)12-9-14(20-17-12)15-7-4-8-21-15/h3-9H,1-2H3

InChI Key

PLZGSICOYFSMQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(=O)C2=NOC(=C2)C3=CC=CS3)C

Origin of Product

United States

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